molecular formula C15H22O B3146693 4'-tert-Butyl-2-methylbutyrophenone CAS No. 60561-85-5

4'-tert-Butyl-2-methylbutyrophenone

Cat. No. B3146693
CAS RN: 60561-85-5
M. Wt: 218.33 g/mol
InChI Key: WJABJQOWEDFHJB-UHFFFAOYSA-N
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Description

4’-tert-Butyl-2-methylbutyrophenone is an organic compound with the linear formula C11H14O . It is a part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4’-tert-Butyl-2-methylbutyrophenone is characterized by its linear formula C11H14O . More detailed structural analysis such as NMR or X-ray crystallography data is not available in the search results.

Scientific Research Applications

Chromatographic Analysis

A significant application of compounds similar to 4'-tert-Butyl-2-methylbutyrophenone is in chromatographic methods. For instance, a study developed a liquid chromatographic method for determining various phenolic antioxidants in butter oil, including compounds structurally similar to this compound (Page, 1993).

Radiosynthesis of Amino Acids

In the field of biological imaging, certain phenolic compounds related to this compound are used in the radiosynthesis of amino acids. A study optimized the C-methylation of Schiff-base-activated α-amino acid derivatives, highlighting the role of similar compounds in enhancing this process (Suzuki et al., 2015).

Photocatalytic Degradation Studies

The photocatalytic transformation of various compounds, including those structurally similar to this compound, is a key area of research. A study investigated the photocatalytic degradation of salbutamol using titanium dioxide, where similar phenolic compounds played a role in the process (Sakkas et al., 2007).

Photopolymerization Studies

Phenolic compounds related to this compound are also used in photopolymerization studies. A research explored the use of a new alkoxyamine bearing a chromophore group for photopolymerization, demonstrating the potential applications of these compounds in polymer sciences (Guillaneuf et al., 2010).

Oxidation and Reduction Reactions

The oxidation and reduction reactions involving phenolic compounds are an important area of research. For instance, studies on benzophenone and its reduction by aliphatic amines provide insights into the behavior of similar compounds under specific conditions (Inbar et al., 1981).

Electrochemical Studies

Research on the electrochemical oxidation of tert-butylated phenols, including compounds structurally akin to this compound, reveals the influence of molecular structure on electrochemical behavior (Zabik et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 4-tert-Butylphenol, indicates that it causes skin irritation, serious eye damage, and is suspected of damaging fertility . It’s important to handle such chemicals with appropriate safety measures.

properties

IUPAC Name

1-(4-tert-butylphenyl)-2-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-6-11(2)14(16)12-7-9-13(10-8-12)15(3,4)5/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJABJQOWEDFHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

The procedure of Example 3 was followed for the reaction of 60g (0.5 mole) of 2-methylbutyryl chloride with 67g (0.5 mole) of tert-butylbenzene. Obtained was 98.6g of a clear liquid: ir (film) 3.4 (s), 5.95 (s), 8.2 (m) microns; nmr (CDCl3) 7.66 (4H, d of d) 3.37 (1H, q), 1.77 (2H, m), 1.28 (9H, s), 1.16 (3H, d), 0.88 (3H, t) ppm. A VPC analysis indicated a single pure product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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